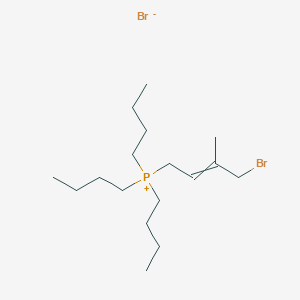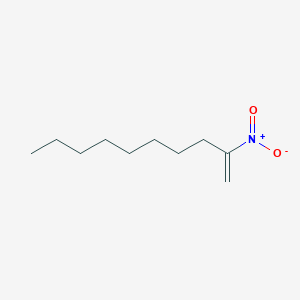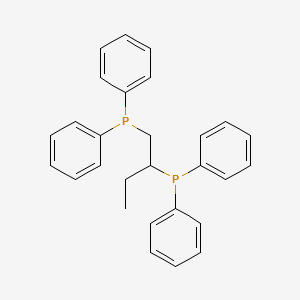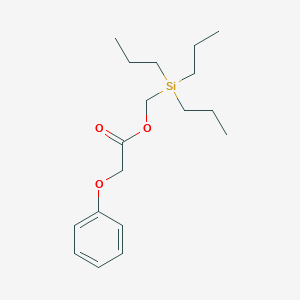
(Tripropylsilyl)methyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tripropylsilyl)methyl phenoxyacetate is an organosilicon compound that features a phenoxyacetate group attached to a tripropylsilyl-methyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tripropylsilyl)methyl phenoxyacetate typically involves the reaction of phenoxyacetic acid with (Tripropylsilyl)methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Phenoxyacetic acid+(Tripropylsilyl)methyl chlorideBase(Tripropylsilyl)methyl phenoxyacetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(Tripropylsilyl)methyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The phenoxyacetate group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: this compound alcohol.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
(Tripropylsilyl)methyl phenoxyacetate has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Tripropylsilyl)methyl phenoxyacetate involves its interaction with various molecular targets. The phenoxyacetate group can participate in hydrogen bonding and π-π interactions, while the silyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl phenoxyacetate: Similar structure but lacks the silyl group.
Ethyl phenoxyacetate: Similar ester functionality but with an ethyl group instead of a silyl group.
Phenoxyacetic acid: The parent compound without the ester or silyl modifications.
Uniqueness
(Tripropylsilyl)methyl phenoxyacetate is unique due to the presence of the tripropylsilyl group, which imparts distinct chemical and physical properties. This silyl group enhances the compound’s stability, lipophilicity, and potential for further functionalization, making it a valuable reagent in organic synthesis and other applications.
Propiedades
Número CAS |
74789-41-6 |
|---|---|
Fórmula molecular |
C18H30O3Si |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
tripropylsilylmethyl 2-phenoxyacetate |
InChI |
InChI=1S/C18H30O3Si/c1-4-12-22(13-5-2,14-6-3)16-21-18(19)15-20-17-10-8-7-9-11-17/h7-11H,4-6,12-16H2,1-3H3 |
Clave InChI |
VXWHCSZSHYFXMD-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](CCC)(CCC)COC(=O)COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


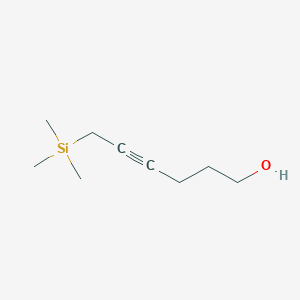
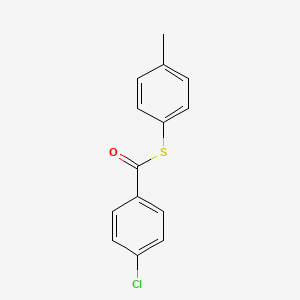
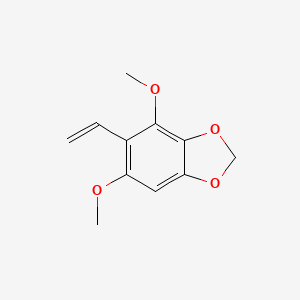
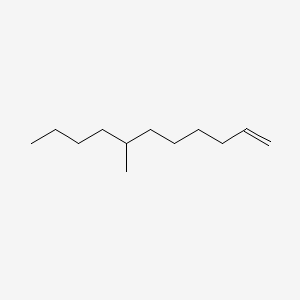
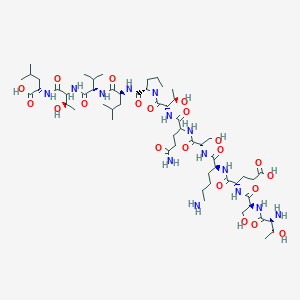
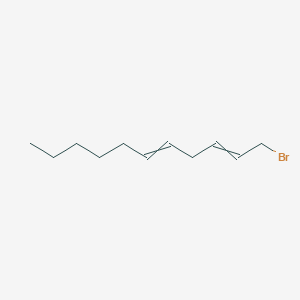
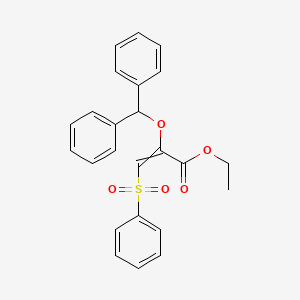
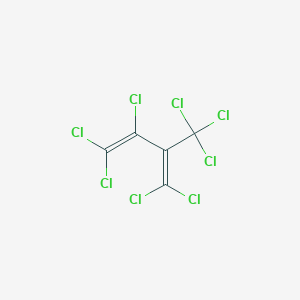
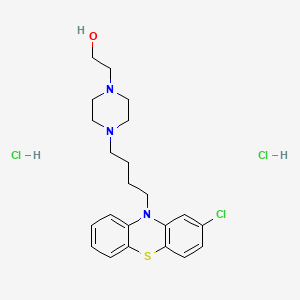
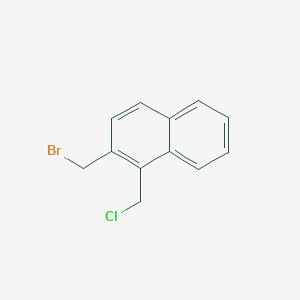
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
